D-Glucuronic acid, 2-(acetylamino)-2-deoxy-
Overview
Description
Polysaccharide Y4113 is a complex carbohydrate composed of long chains of monosaccharide units linked by glycosidic bonds Polysaccharides are essential macromolecules found in various living organisms and play crucial roles in biological processes
Mechanism of Action
Target of Action
D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, also known as Polysaccharide Y4113, is a glucose derivative that has been found to have a wide range of biological targets. Its primary targets include various endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver . These substances are combined with D-glucuronic acid and its derivatives to produce uronic acid substances .
Mode of Action
The compound interacts with its targets by combining with them to form uronic acid substances . This process increases the water solubility of these substances, promoting their excretion through renal urine or sweat . This mechanism of action is particularly beneficial in the treatment of liver diseases .
Biochemical Pathways
D-Glucuronic acid is generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . This process involves various biochemical pathways, including single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture . The intervention of some special catalysts also plays a role in these pathways .
Pharmacokinetics
It is known that the compound is rapidly absorbed into the bloodstream after oral administration . The production methods of D-glucuronic acid, including natural extraction and chemical synthesis, can influence its ADME properties .
Result of Action
The action of D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, results in increased water solubility of various toxic substances, promoting their excretion and thus reducing their harmful effects . This action is particularly beneficial in the treatment of liver diseases . The compound also has anti-inflammatory and antibacterial effects .
Biochemical Analysis
Biochemical Properties
Polysaccharides, including Polysaccharide Y4113, can interact with various enzymes, proteins, and other biomolecules. These interactions can be physical, such as binding or encapsulation, or chemical, such as enzymatic reactions . The nature of these interactions can influence the biochemical reactions in which Polysaccharide Y4113 participates .
Cellular Effects
Polysaccharide Y4113 may have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Polysaccharide Y4113 involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms through which Polysaccharide Y4113 exerts its effects are still being explored.
Temporal Effects in Laboratory Settings
The effects of Polysaccharide Y4113 can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Polysaccharide Y4113 can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Polysaccharide Y4113 may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Polysaccharide Y4113 is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Polysaccharide Y4113 typically involves the extraction and purification of natural sources such as plants, fungi, or bacteria. Common methods include:
Extraction: Polysaccharides are extracted using solvents like water or ethanol. The extraction process may involve heating and stirring to facilitate the release of polysaccharides from the source material.
Purification: The extracted polysaccharides are purified using techniques such as fractional precipitation, ion exchange chromatography, and ultrafiltration. These methods help remove impurities and isolate the desired polysaccharide.
Modification: Chemical modifications, such as sulfation or carboxymethylation, can be applied to enhance the properties of Polysaccharide Y4113 for specific applications
Industrial Production Methods
Industrial production of Polysaccharide Y4113 involves large-scale extraction and purification processes. The use of bioreactors and advanced filtration systems ensures high yield and purity. Enzymatic methods may also be employed to achieve specific structural modifications .
Chemical Reactions Analysis
Types of Reactions
Polysaccharide Y4113 undergoes various chemical reactions, including:
Oxidation: Polysaccharides can be oxidized using agents like periodate, leading to the formation of aldehyde groups.
Reduction: Reduction reactions can convert aldehyde groups to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in alkaline conditions.
Substitution: Chlorosulfonic acid for sulfation; monochloroacetic acid for carboxymethylation
Major Products
Oxidation: Formation of dialdehyde polysaccharides.
Reduction: Formation of polyalcohols.
Substitution: Formation of sulfated or carboxymethylated polysaccharides
Scientific Research Applications
Polysaccharide Y4113 has a wide range of scientific research applications:
Chemistry: Used as a stabilizer and thickening agent in various chemical formulations.
Biology: Plays a role in cell-cell communication, adhesion, and molecular recognition.
Medicine: Exhibits immunomodulatory, antioxidant, and antitumor activities. It is used in drug delivery systems and as a bioactive compound in therapeutic formulations.
Industry: Employed in the food industry as a gelling agent and in the cosmetic industry for its moisturizing properties .
Comparison with Similar Compounds
Polysaccharide Y4113 can be compared with other polysaccharides such as:
Chitosan: Derived from chitin, chitosan is known for its biocompatibility and biodegradability. It is used in wound healing and drug delivery.
Alginate: Extracted from brown algae, alginate is used in food and pharmaceutical industries for its gelling properties.
Pectin: Found in plant cell walls, pectin is widely used in the food industry as a gelling agent
Polysaccharide Y4113 stands out due to its unique structural properties and specific biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5+,6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZJOSNNICZJE-VZFHVOOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34047-66-0 | |
Record name | N-Acetylglucosaminuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034047660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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